molecular formula C9H12ClNO B1287409 p-Aminoethylbenzaldehyde hcl CAS No. 64353-37-3

p-Aminoethylbenzaldehyde hcl

Cat. No.: B1287409
CAS No.: 64353-37-3
M. Wt: 185.65 g/mol
InChI Key: OGQBVINMJVONLD-UHFFFAOYSA-N
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Description

p-Aminoethylbenzaldehyde hydrochloride: is a chemical compound with the molecular formula C9H11NO.HCl and a molecular weight of 185.65 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes an amino group attached to an ethylbenzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Aminoethylbenzaldehyde hydrochloride typically involves the reaction of p-nitrobenzaldehyde with ethylenediamine, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production methods for p-Aminoethylbenzaldehyde hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: p-Aminoethylbenzaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: p-Aminoethylbenzaldehyde hydrochloride is used as a building block in organic synthesis. It is involved in the preparation of Schiff bases and other derivatives that are useful in various chemical reactions .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe in proteomics to identify and quantify proteins in complex mixtures .

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological molecules. It is being investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, p-Aminoethylbenzaldehyde hydrochloride is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties tailored to industrial needs .

Mechanism of Action

The mechanism of action of p-Aminoethylbenzaldehyde hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, altering their activity. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of Schiff bases and other derivatives . These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Uniqueness: p-Aminoethylbenzaldehyde hydrochloride is unique due to the presence of both an amino group and an aldehyde group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-(2-aminoethyl)benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4,7H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQBVINMJVONLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612261
Record name 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64353-37-3
Record name 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64353-37-3
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